molecular formula C9H11BrO3 B1279649 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene CAS No. 623550-16-3

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene

Cat. No.: B1279649
CAS No.: 623550-16-3
M. Wt: 247.09 g/mol
InChI Key: TWHPNWMJJYXOSY-UHFFFAOYSA-N
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Description

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol . It is a derivative of benzene, substituted with a bromine atom, a methoxy group, and a methoxymethoxy group. This compound is used in various chemical reactions and has applications in scientific research.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene serves as a versatile building block in organic synthesis. It is employed in the preparation of more complex organic molecules through various reactions, including nucleophilic substitutions and cross-coupling reactions.

Biological Studies

The compound is investigated for its potential biological activities. Its structure suggests possible interactions with biological targets, making it valuable for enzyme inhibition studies and protein-ligand interaction research.

Medicinal Chemistry

Due to its structural similarities to bioactive compounds, this compound is explored for potential pharmaceutical applications. It may serve as an intermediate in the synthesis of pharmaceutical agents with targeted therapeutic effects.

Antimicrobial Study

Research has shown that derivatives of methoxy-substituted benzenes exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. In one study, minimum inhibitory concentrations (MICs) were recorded in the low micromolar range, indicating strong antibacterial properties.

Cancer Cell Line Testing

In vitro studies involving human cancer cell lines have demonstrated that treatment with brominated compounds like this compound can reduce cell viability and increase markers of apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and methoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Biological Activity

4-Bromo-1-methoxy-2-(methoxymethoxy)benzene, a halogenated aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₁₁BrO₃
  • Molecular Weight : 233.09 g/mol
  • CAS Number : 11736734

This structure features a bromine atom and two methoxy groups, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

Anticancer Activity

The compound's anticancer potential has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation. Notably, it affects key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and growth .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
  • Receptor Modulation : It can bind to various receptors, altering their activity and leading to diverse biological effects.

These interactions can lead to significant alterations in cellular functions, contributing to its antimicrobial and anticancer properties .

Case Studies

  • Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity compared to standard antibiotics.
  • Cancer Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its role as a potential anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureAntimicrobial ActivityAnticancer Activity
4-Bromoanisole C₇H₇BrOModerateLow
4-Methoxyphenol C₇H₈O₂LowModerate
4-Bromo-2-methylphenol C₇H₇BrOHighModerate

This table illustrates that while other compounds exhibit varying degrees of biological activity, the presence of both bromine and methoxy groups in this compound enhances its efficacy compared to its analogs.

Properties

IUPAC Name

4-bromo-1-methoxy-2-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-11-6-13-9-5-7(10)3-4-8(9)12-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHPNWMJJYXOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471411
Record name Benzene, 4-bromo-1-methoxy-2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623550-16-3
Record name Benzene, 4-bromo-1-methoxy-2-(methoxymethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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